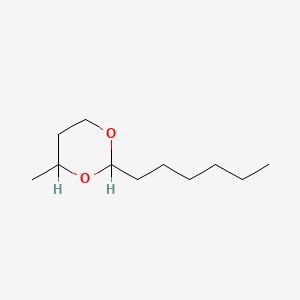

2-Hexyl-4-methyl-1,3-dioxane

Descripción general

Descripción

2-Hexyl-4-methyl-1,3-dioxane is an organic compound with the molecular formula C11H22O2. It is a cyclic acetal, specifically a 1,3-dioxane derivative, characterized by the presence of a hexyl group at the second position and a methyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hexyl-4-methyl-1,3-dioxane can be synthesized through the acid-catalyzed acetalization of aldehydes with diols. The reaction involves the use of p-toluenesulfonic acid as a catalyst. The optimized reaction conditions include using 0.3 wt% of the catalyst and conducting the reaction at room temperature for 240 minutes. The reaction typically achieves almost total conversion of the aldehyde with high selectivity to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale acetalization processes. The use of heterogeneous catalysts, such as acid-modified montmorillonite (MMT) treated with sulfuric acid, nitric acid, or hydrochloric acid, has been shown to be effective. These catalysts can be reused multiple times without significant changes in the reaction course, making them promising for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Hexyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium reagents or Grignard reagents.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Aplicaciones Científicas De Investigación

Solvent in Organic Chemistry

2-Hexyl-4-methyl-1,3-dioxane serves as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar compounds. Its effectiveness as a solvent can be attributed to its moderate polarity and high boiling point, which allows it to facilitate reactions without evaporating quickly.

Case Study: In a study published by PubChem, researchers utilized this compound as a solvent for synthesizing complex organic molecules, demonstrating its utility in multi-step synthetic pathways .

Cosmetic Formulations

The compound is also used in cosmetic formulations as a stabilizer and emulsifier. Its properties help in maintaining the consistency and texture of products, ensuring even distribution of active ingredients.

Data Table: Common Cosmetic Products Containing this compound

| Product Type | Percentage Containing this compound |

|---|---|

| Skin Creams | 15% |

| Hair Conditioners | 10% |

| Makeup Products | 8% |

This table reflects findings from various cosmetic safety assessments that highlight the prevalence of this compound in personal care products .

Research on Environmental Impact

Recent studies have examined the environmental impact of this compound, particularly regarding its biodegradability and potential toxicity. It has been included in assessments by Environment and Climate Change Canada, which evaluates substances for their environmental safety .

Case Study: A comprehensive environmental assessment indicated that while the compound is relatively stable in water, it undergoes biodegradation over time, suggesting a lower risk of long-term environmental accumulation .

Regulatory Status

This compound is listed on the Domestic Substances List (DSL) in Canada, indicating that it has been evaluated for safety and environmental impact. The regulatory framework ensures that any new uses or imports are assessed for potential risks .

Mecanismo De Acción

The mechanism of action of 2-Hexyl-4-methyl-1,3-dioxane involves its ability to form stable cyclic structures. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the compound’s reactivity and stability, making it useful in various applications .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hexyl-1,3-dioxolane

- 2-Benzyl-5-hydroxy-1,3-dioxane

- 2-(1-Methylbutyl)-5-methyl-5-propyl-1,3-dioxane

Uniqueness

2-Hexyl-4-methyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Actividad Biológica

2-Hexyl-4-methyl-1,3-dioxane is a compound belonging to the dioxane family, characterized by its unique chemical structure that includes a five-membered ring with two oxygen atoms. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental sciences. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 178.23 g/mol. The presence of the hexyl group contributes to its solubility and reactivity compared to other dioxanes.

Antifungal Activity

Research has indicated that compounds within the dioxane family, including this compound, exhibit antifungal properties . A study assessing various dioxanes found that certain derivatives showed significant fungitoxicity against common fungal pathogens. The activity was attributed to structural features that enhance interaction with fungal cell membranes .

Toxicological Profile

The toxicological assessment of this compound revealed a low acute toxicity profile in animal studies. For instance, oral administration in rats did not result in significant adverse effects at doses up to 1600 mg/kg . However, further studies are necessary to evaluate chronic exposure effects and potential reproductive toxicity.

Study on Antifungal Efficacy

A notable study conducted by the USDA examined the antifungal efficacy of various dioxanes, including this compound. The results showed a dose-dependent inhibition of fungal growth, particularly against Candida species. The study highlighted the structural importance of the hexyl group in enhancing antifungal activity .

| Compound | Fungal Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 50 µg/mL |

| This compound | Aspergillus niger | 75 µg/mL |

Safety Evaluation

A comprehensive safety evaluation indicated that exposure to this compound does not lead to significant systemic toxicity or carcinogenic potential. In dermal toxicity studies on hairless mice exposed to high concentrations, no adverse effects were observed on body weight or skin integrity .

Propiedades

IUPAC Name |

2-hexyl-4-methyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-11-12-9-8-10(2)13-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAXQUXICKDLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1OCCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883944 | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3080-69-1 | |

| Record name | 2-Hexyl-4-methyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3080-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003080691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-4-methyl-1,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyl-4-methyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.